

A Comparative Guide to Reference Standards for 9-Ethylododecahydro-1H-carbazole

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Compound of Interest

Compound Name: 9-Ethylododecahydro-1H-carbazole

Cat. No.: B3241499

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For researchers, scientists, and drug development professionals requiring a reference standard for **9-Ethylododecahydro-1H-carbazole**, a comprehensive evaluation of available options is crucial for ensuring the accuracy and reliability of experimental results. This guide provides a comparative analysis of **9-Ethylododecahydro-1H-carbazole** and its logical alternatives, supported by experimental protocols for their characterization.

Comparison of Reference Standards

Due to the limited availability of certified reference standards for **9-Ethylododecahydro-1H-carbazole**, this guide includes two primary alternatives for comparison: N-ethylcarbazole, its aromatic precursor, and dodecahydro-1H-carbazole, the un-ethylated saturated analogue. The selection of an appropriate reference standard depends on the specific analytical requirements of the research.

Parameter	9-Ethyl-dodecahydro-1H-carbazole	N-Ethylcarbazole	Dodecahydro-1H-carbazole
CAS Number	146900-30-3[1][2]	86-28-2[3]	6326-88-1
Molecular Formula	C14H25N[1][2]	C14H13N[3]	C12H21N
Molecular Weight	207.35 g/mol [1][2]	195.26 g/mol [3]	179.30 g/mol
Purity (Typical)	Data not readily available from suppliers. Assumed to be ≥95% for research-grade material.	≥99.0% (HPLC)[4], 97% assay[3]	Analytical data not provided by major suppliers for research-grade products[5].
Key Structural Feature	Fully saturated carbazole ring with an N-ethyl group.	Aromatic carbazole ring with an N-ethyl group.	Fully saturated carbazole ring without an N-ethyl group.
Potential Applications	Research in areas requiring a non-aromatic, substituted carbazole scaffold.	Intermediate for dyes and pharmaceuticals[6], hydrogen storage material[7], studies on photorefractive composites[6].	Research chemical.
Biological Activity Context	No specific biological activity has been extensively reported.	Derivatives have shown a wide range of biological activities including antitumor, antioxidant, anti-inflammatory, and antimicrobial effects[8][9].	Not well-characterized.

Experimental Protocols

To ensure the quality and identity of the reference standards, the following experimental methodologies are recommended.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the carbazole derivative and identify any impurities.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (for sample preparation)
- Sample of **9-Ethylidodecahydro-1H-carbazole** or alternative standard

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.
- Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min
 - Injection volume: 10 µL

- Column temperature: 25 °C
- UV detection wavelength: 230 nm (for saturated carbazoles) and 254 nm (for aromatic carbazoles).
- Analysis: Inject the standard solution and record the chromatogram.
- Calculation of Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.

$$\text{Purity (\%)} = (\text{Area of main peak} / \text{Total area of all peaks}) \times 100$$

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the carbazole derivative.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes

Reagents:

- Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
- Tetramethylsilane (TMS) as an internal standard
- Sample of **9-Ethylidodecahydro-1H-carbazole** or alternative standard

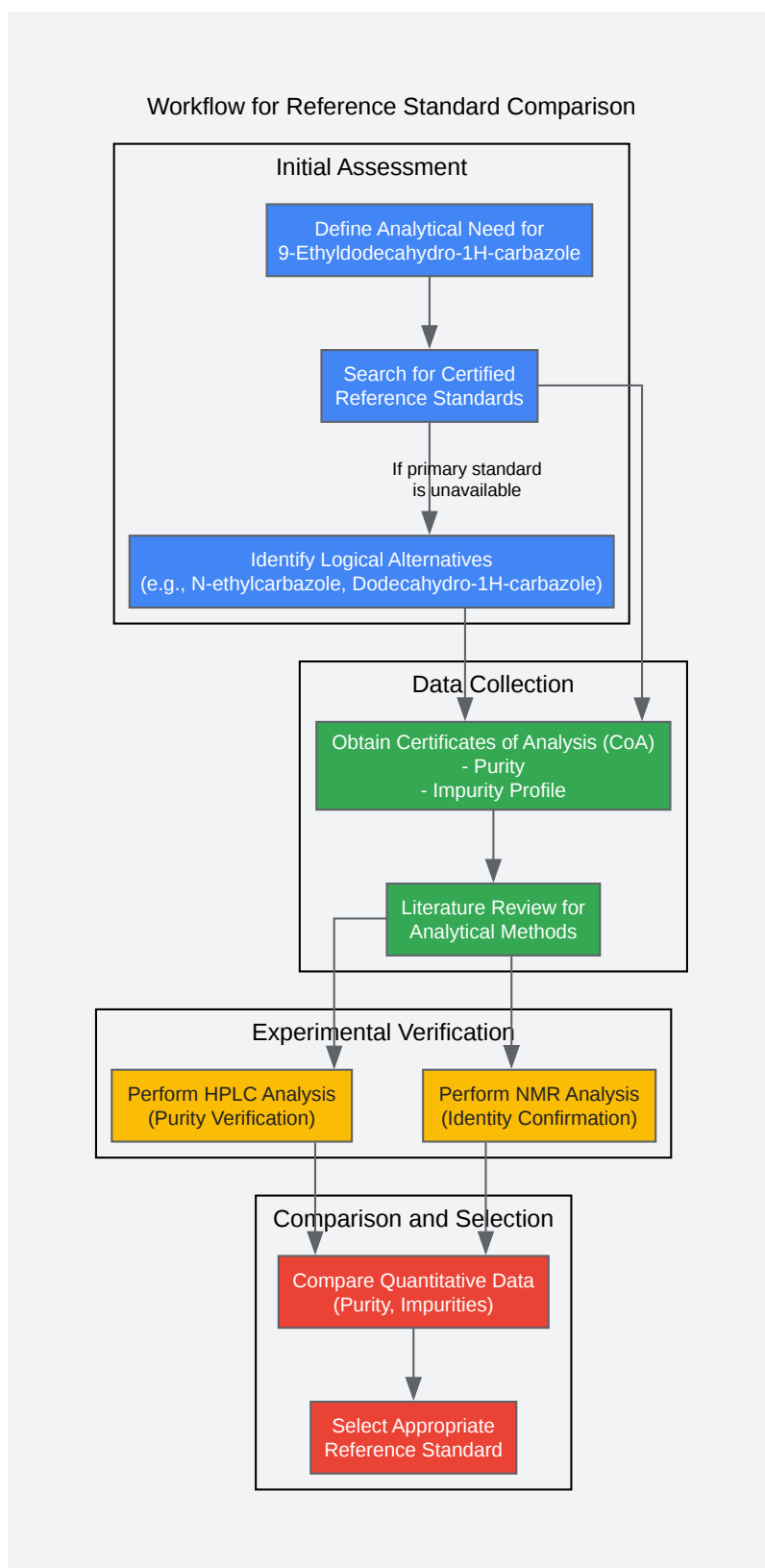
Procedure:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.
- Data Acquisition: Acquire the ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.

- **Spectral Analysis:** Analyze the chemical shifts, integration values, and coupling patterns in the ^1H NMR spectrum and the chemical shifts in the ^{13}C NMR spectrum. Compare the obtained spectra with the expected structure of the compound.

Visualizing the Reference Standard Comparison Workflow

The following diagram illustrates the logical workflow for selecting and validating a chemical reference standard.



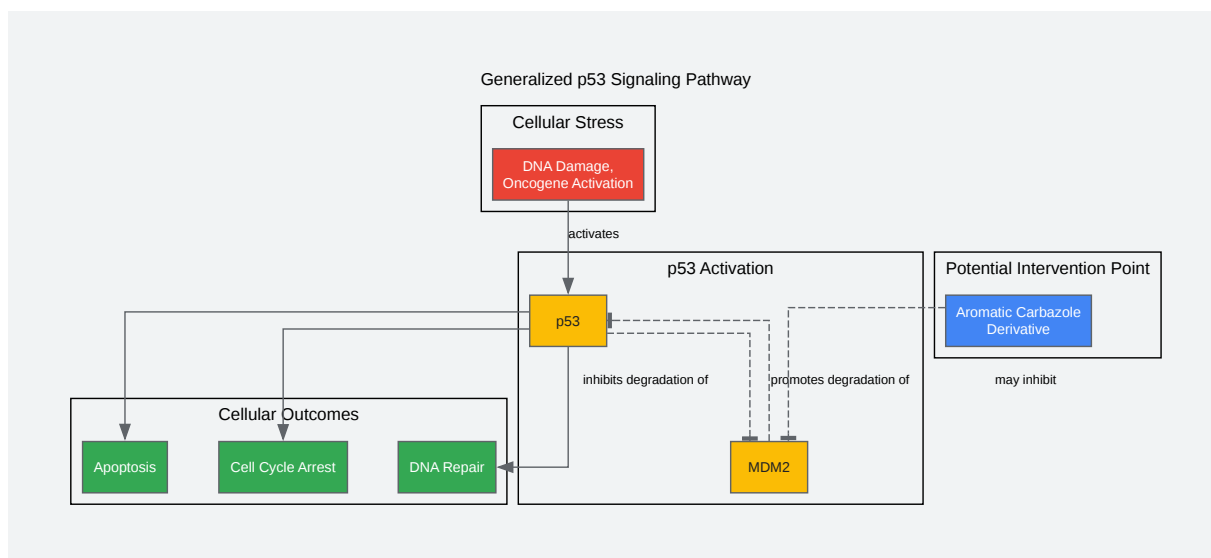
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Caption: Workflow for Reference Standard Comparison.

Biological Context and Signaling Pathways

Currently, there is a lack of specific research on the biological activities and associated signaling pathways of **9-Ethyldecahydro-1H-carbazole**. However, the broader class of carbazole derivatives has been extensively studied and shown to exhibit a wide range of biological effects, including antitumor, antioxidant, anti-inflammatory, and neuroprotective properties[10][11]. For instance, some N-substituted carbazole derivatives have been investigated for their potential to reactivate the p53 pathway in cancer cells[8]. The biological activity is often linked to the aromatic nature of the carbazole ring system, which allows for intercalation with DNA or interaction with protein targets. The saturation of the carbazole ring in **9-Ethyldecahydro-1H-carbazole** significantly alters its three-dimensional structure and electronic properties, making it a distinct chemical entity from its aromatic counterparts. Further research is needed to elucidate the specific biological targets and signaling pathways modulated by this saturated derivative.

The diagram below illustrates a generalized signaling pathway that is often implicated in the biological activity of aromatic carbazole derivatives, such as the p53 signaling pathway, which is a common target in cancer research.



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Caption: Generalized p53 Signaling Pathway.

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